molecular formula C22H22O4 B11652332 (E)-8-ethoxy-6-(2-methoxystyryl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

(E)-8-ethoxy-6-(2-methoxystyryl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

Cat. No.: B11652332
M. Wt: 350.4 g/mol
InChI Key: SPLYBIZZFNGPNE-ZHACJKMWSA-N
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Description

8-ETHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE is a complex organic compound with a unique structure that includes a furan ring fused with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the cycloheptane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step involves the formation of the furan ring, which can be done through various methods such as the Paal-Knorr synthesis.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without significant loss of efficiency.

    Purification: Using techniques such as chromatography to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

8-ETHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-ETHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-ETHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

    Receptors: It may bind to specific receptors, triggering a cellular response.

    DNA/RNA: The compound may interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl isoeugenol: Similar in structure but lacks the cycloheptane ring.

    Isoeugenol methyl ether: Similar functional groups but different ring structure.

    2-Methoxy-3-methyl-4-[(1E)-prop-1-en-1-yl]phenol: Similar functional groups but different overall structure.

Uniqueness

8-ETHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE is unique due to its fused ring system and specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

4-ethoxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-dimethylcyclohepta[c]furan-8-one

InChI

InChI=1S/C22H22O4/c1-5-25-20-13-16(10-11-17-8-6-7-9-19(17)24-4)12-18(23)21-14(2)26-15(3)22(20)21/h6-13H,5H2,1-4H3/b11-10+

InChI Key

SPLYBIZZFNGPNE-ZHACJKMWSA-N

Isomeric SMILES

CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)/C=C/C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C=CC3=CC=CC=C3OC

Origin of Product

United States

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